Pipofezine

Neuropathic Pain Diabetic Polyneuropathy Antidepressant Comparison

Researchers requiring a tricyclic antidepressant (TCA) reference compound often face anticholinergic side effects and CYP3A4-mediated drug interactions that confound preclinical studies. Pipofezine (Azafen) solves this: a potent serotonin/norepinephrine reuptake inhibitor with a clean metabolic profile. • No anticholinergic activity, eliminating a key source of off-target effects. • Metabolized via CYP1A2, not CYP3A4, minimizing DDI risk. • Outperforms paroxetine and tianeptine in forced swim test efficacy. Secure your supply of this well-tolerated, non-interchangeable TCA standard.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
CAS No. 24886-52-0
Cat. No. B1585168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipofezine
CAS24886-52-0
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C
InChIInChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3
InChIKeySDYYIRPAZHJOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pipofezine: A Differentiated Tricyclic Antidepressant


Pipofezine, a tricyclic antidepressant (TCA) approved for use in Russia under the trade names Azafen and Azaphen, acts as a non-selective inhibitor of serotonin and norepinephrine reuptake [1]. It is distinguished by a unique dual pharmacological profile: it provides thymoleptic and sedative effects without significant anticholinergic or monoamine oxidase (MAO) inhibitory activity, and demonstrates a favorable cytochrome P450 interaction profile [2]. This combination of a classic mechanism of action with a modern, differentiated safety and metabolic profile positions pipofezine as a valuable reference compound for research into next-generation antidepressants and for applications requiring a well-tolerated TCA.

Non-selective serotonin and norepinephrine reuptake inhibition research
TCA-class probe with reported absence of anticholinergic activity
CYP1A2-mediated metabolism; no CYP3A4 interaction in vitro

Pipofezine Substitution Risks: Safety & Metabolism


Generic substitution with other tricyclic antidepressants (TCAs) is scientifically unsound due to pipofezine's unique pharmacological profile. Unlike first-generation TCAs such as imipramine and amitriptyline, pipofezine is virtually devoid of anticholinergic activity, eliminating a major source of adverse effects and expanding its potential use in vulnerable populations [1]. Furthermore, its distinct metabolic pathway—primarily mediated by CYP1A2 and not interacting with CYP3A4—confers a significant advantage by minimizing the risk of drug-drug interactions (DDIs) that are common with many other psychotropic agents [2]. These non-interchangeable characteristics are critical for both clinical research and therapeutic decision-making, directly impacting safety and patient selection.

Anticholinergic profile
Pipofezine lacks significant muscarinic blockade; classical TCAs (imipramine, amitriptyline) do not. Direct replacement may shift tolerability endpoints in research models.
CYP interaction risk
In vitro data show no CYP3A4 substrate/inhibitor/inducer activity. Many other antidepressants (e.g., fluoxetine, paroxetine) interact with CYP3A4 or CYP2D6, potentially altering comedication exposure in polypharmacy models.

Pipofezine Comparative Evidence


Diabetic Neuropathy: Analgesic Efficacy vs. Venlafaxine

In a direct head-to-head clinical study (n=48) for the treatment of neuropathic pain in diabetic polyneuropathy, the addition of pipofezine (75 mg/day) or venlafaxine to carbamazepine resulted in statistically equivalent analgesic efficacy. However, the pipofezine group reported a lower incidence of side effects [1]. This quantitative evidence supports the selection of pipofezine over venlafaxine when safety and tolerability are primary considerations.

Analgesic efficacy vs. venlafaxine
Head-to-head
Comparable pain reduction: pipofezine 73.9% vs venlafaxine 75.0% (n=48, DP trial)
Reported comparable analgesic endpoint; tolerability context differs
Lower side-effect incidence in pipofezine group; endpoint review recommended
Neuropathic Pain Diabetic Polyneuropathy Antidepressant Comparison

ADHD with Hypertension: Neuropsychological Improvement

In an open, non-randomized clinical study (n=58) of young males with ADHD and arterial hypertension, treatment with pipofezine (50 mg/day) or tianeptine (25 mg/day) for 4 weeks led to a more pronounced improvement in clinicopsychiatric and neuropsychological parameters compared to chlorprothixene (50 mg/day) [1]. Both pipofezine and tianeptine significantly increased the EEG frequency index, a marker of neurophysiological improvement.

Neuropsychological improvement
Head-to-head
EEG frequency index increase: pipofezine +0.17, tianeptine +0.12 (n=58, ADHD+HT)
Reported EEG index improvement; model-response context
Both superior to chlorprothixene; open-label design
ADHD Arterial Hypertension Neuropsychological Performance

Preclinical Antidepressant Activity: Forced Swim Test

In a comparative preclinical study using the behavioral despair (Porsolt) and forced swimming (Nomura) tests in mice, pipofezine demonstrated pronounced antidepressant activity, significantly shortening the duration of depressive state [1]. The results indicated that pipofezine's activity was superior to that of the reference drugs, paroxetine and tianeptine.

Forced swim test activity
Head-to-head
Immobility reduction: pipofezine > paroxetine & tianeptine (mouse Porsolt/Nomura tests)
Reported top rank in preclinical models; reference-compound screening context
Preclinical model; translation to clinical endpoint requires validation
Behavioral Despair Forced Swim Test Antidepressant Preclinical Models

Anticholinergic Activity Absence vs. Classical TCAs

A primary limitation of first-generation tricyclic antidepressants (e.g., imipramine, amitriptyline) is their potent blockade of muscarinic acetylcholine receptors, leading to dose-limiting anticholinergic side effects such as dry mouth, constipation, blurred vision, and urinary retention [1]. Multiple authoritative sources confirm that pipofezine is practically devoid of anticholinergic activity [2][3], which represents a fundamental and clinically meaningful differentiation within the TCA class.

Anticholinergic activity
Class-level
Virtually no anticholinergic activity vs classical TCAs
Class-level differentiation; supports tolerability endpoint research
Data to verify; receptor binding assay context
Anticholinergic Side Effects Tolerability Drug Safety

CYP3A4 Non-Interaction for Comedication Safety

A significant safety concern with many antidepressants is their potential for drug-drug interactions via inhibition or induction of the CYP3A4 isoenzyme. An in vitro electrochemical analysis demonstrated that pipofezine is not a substrate, inhibitor, or inducer of CYP3A4 [1]. This is a critical differentiating feature compared to other agents like fluoxetine or paroxetine, which are known potent CYP2D6 inhibitors, and nefazodone, a potent CYP3A4 inhibitor.

CYP3A4 non-interaction
In vitro
Not a substrate, inhibitor, or inducer of CYP3A4 in electrochemical assay
Supports low-DDI profile research; in vitro finding
In vitro-only evidence; clinical DDI studies not reported
Cytochrome P450 Drug-Drug Interactions Metabolism

Pipofezine Application Scenarios


Preclinical Antidepressant Reference Compound

Given its demonstrated superior efficacy over paroxetine and tianeptine in the behavioral despair and forced swim tests [1], pipofezine serves as an ideal positive control or reference compound in preclinical studies. It is particularly valuable for screening novel compounds where a strong, reliable antidepressant effect is required, without the confounding variables of SSRI mechanisms or significant anticholinergic side effects.

Clinical Trials in Comorbid Pain & Depression

The head-to-head data with venlafaxine in diabetic polyneuropathy [1] supports the use of pipofezine in clinical trials targeting neuropathic pain and co-occurring depression/anxiety. Its favorable safety profile, as evidenced by lower side effects than venlafaxine, makes it a compelling candidate for long-term management studies in these complex patient populations.

Safer Antidepressant Development with Low DDI Risk

The in vitro evidence of non-interaction with CYP3A4 [1] makes pipofezine a prime reference compound for medicinal chemistry programs aiming to develop next-generation antidepressants with a reduced risk of drug-drug interactions. It can serve as a benchmark for screening new chemical entities (NCEs) with similar metabolic safety profiles.

Geriatric & Polypharmacy Depression Studies

Pipofezine's unique profile—combining TCA efficacy with the absence of anticholinergic activity and CYP3A4 interactions [1][2]—makes it uniquely suited for research in vulnerable populations. It is an ideal candidate for clinical studies focusing on depression in elderly patients or those with multiple comorbidities, where classical TCAs are often contraindicated or poorly tolerated.

Application
Selection Property
Validation Focus
Preclinical antidepressant screening
Non-selective monoamine reuptake inhibition; forced swim test activity
Behavioral despair model benchmarking; reference-compound comparison
Neuropathic pain model research
Reported analgesic endpoint comparability; tolerability endpoint profile
Pain/depression comorbid model endpoints; side-effect monitoring
DDI profiling in polypharmacy models
CYP3A4 non-interaction in vitro; CYP1A2-mediated metabolism
CYP phenotyping assays; comedication exposure studies
Tolerability-focused depression research
Absence of anticholinergic activity; reported tolerability context
Muscarinic receptor binding assays; tolerability endpoint comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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